N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide
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Overview
Description
BSc3094 is a potent inhibitor of Tau aggregation, which has shown promise in the research and potential treatment of Alzheimer’s disease. Tau aggregation is a hallmark of Alzheimer’s disease, and inhibiting this process can help reduce cognitive deficits and other symptoms associated with the disease .
Preparation Methods
The synthetic route for BSc3094 involves the preparation of 2-[4-(4-nitrophenyl)-2-thiazolyl]hydrazide-1H-benzimidazole-6-carboxylic acid monohydrobromide. The compound is synthesized through a series of reactions involving thiazole and benzimidazole derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as hydrazine .
Chemical Reactions Analysis
BSc3094 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: BSc3094 can undergo substitution reactions, particularly involving the nitro group on the phenyl ring.
Common Reagents and Conditions: Reagents such as hydrazine, DMSO, and other organic solvents are commonly used in these reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions
Scientific Research Applications
BSc3094 has several scientific research applications, particularly in the field of neurodegenerative diseases:
Alzheimer’s Disease Research: BSc3094 is used to study the processes of Tau aggregation and cross-linking in neurodegenerative disease development. .
Biological Studies: The compound is used in biological studies to understand the mechanisms of Tau aggregation and its impact on cellular functions.
Medical Research: BSc3094 is being investigated for its potential therapeutic applications in treating Alzheimer’s disease and other Tau-related disorders.
Mechanism of Action
BSc3094 exerts its effects by inhibiting the aggregation of Tau proteins. It interacts closely with the Tau protein at specific sites, preventing the formation of paired helical filaments. This inhibition reduces the levels of phosphorylated and insoluble Tau, which are associated with cognitive deficits in Alzheimer’s disease. The compound also improves synaptic function and reduces anxiety-like behavior in animal models .
Comparison with Similar Compounds
BSc3094 is unique in its potent inhibition of Tau aggregation. Similar compounds include:
BIX-01338 hydrate: Another Tau aggregation inhibitor with a different molecular structure.
BTSA1: A compound used in Tauopathy research with distinct biochemical properties.
SKI II: A Tau aggregation inhibitor with a different mechanism of action
BSc3094 stands out due to its specific interaction with Tau proteins and its effectiveness in reducing Tau pathology and improving cognitive function in animal models.
Properties
Molecular Formula |
C17H12N6O3S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide |
InChI |
InChI=1S/C17H12N6O3S/c24-16(11-3-6-13-14(7-11)19-9-18-13)21-22-17-20-15(8-27-17)10-1-4-12(5-2-10)23(25)26/h1-9H,(H,18,19)(H,20,22)(H,21,24) |
InChI Key |
VSMJKPUKWNIUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NNC(=O)C3=CC4=C(C=C3)N=CN4)[N+](=O)[O-] |
Synonyms |
BSc 3094 BSc-3094 BSc3094 |
Origin of Product |
United States |
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